Naloxone(1+) -

Naloxone(1+)

Catalog Number: EVT-1588972
CAS Number:
Molecular Formula: C19H22NO4+
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Naloxone(1+) is an ammonium ion resulting from the protonation of the nitrogen of naloxone. It is a conjugate acid of a naloxone.
Source

Naloxone is derived from thebaine, a naturally occurring alkaloid found in opium poppy. The compound was first synthesized in the 1960s and has since become an essential tool in combating opioid overdoses globally. Its availability has expanded significantly due to public health initiatives aimed at reducing opioid-related fatalities.

Classification

Naloxone is classified under the following categories:

  • Pharmacological Class: Opioid antagonist
  • Chemical Class: Morphinans
  • Therapeutic Class: Antidotes for opioid overdose
Synthesis Analysis

Methods

The synthesis of naloxone involves several chemical reactions, primarily starting from thebaine. Various methods have been documented for its production:

  1. Oxidation and Reduction: Thebaine undergoes oxidation followed by reduction to yield naloxone. This method typically involves converting thebaine into a ketone intermediate before reducing it to form naloxone.
  2. Allylation Reactions: A notable method includes allylation of 14-hydroxynormorphine using allyl bromide in dimethylformamide as a solvent, which leads to the formation of naloxone after subsequent purification steps .
  3. Grignard Reagent Reactions: Recent advancements highlight the use of Grignard reagents for synthesizing naloxone through nucleophilic opening of oxazolidines derived from oxymorphone .

Technical Details

The synthesis typically requires precise control over reaction conditions such as temperature and pH to maximize yield and minimize impurities. Techniques like high-performance liquid chromatography (HPLC) are often employed for purification and analysis of naloxone during synthesis.

Molecular Structure Analysis

Structure

Naloxone's molecular structure can be described as follows:

  • Chemical Formula: C₁₉H₂₁NO₄
  • Molecular Weight: 327.38 g/mol
  • Structural Features: The structure features a morphinan backbone with an allyl group at position 17 and hydroxyl groups at positions 3 and 14.

Data

The three-dimensional structure of naloxone reveals its binding sites and interaction with opioid receptors, which is crucial for its mechanism of action. X-ray crystallography data may provide insights into its conformation in complex with these receptors.

Chemical Reactions Analysis

Reactions

Naloxone participates in various chemical reactions relevant to its pharmacological activity:

  1. Competitive Binding: Naloxone competes with opioids at mu-opioid receptors, effectively blocking their action.
  2. Metabolism: In vivo, naloxone undergoes glucuronidation in the liver, producing metabolites that are excreted via urine .

Technical Details

The pharmacokinetics of naloxone indicate rapid absorption and distribution throughout the body, with varying bioavailability depending on the route of administration (intravenous, intramuscular, or intranasal). Its half-life ranges from approximately 1.24 to 2.08 hours depending on administration method .

Mechanism of Action

Naloxone acts primarily as a competitive antagonist at opioid receptors:

  1. Binding Affinity: It exhibits a high affinity for mu-opioid receptors but also interacts with kappa and delta receptors.
  2. Reversal of Effects: By displacing opioids from these receptors, naloxone reverses respiratory depression and sedation caused by opioid overdose.

Process

Upon administration, naloxone rapidly enters circulation and binds to opioid receptors, reversing the effects within minutes—critical during overdose situations where respiratory failure may occur .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and alcohol; insoluble in ether.
  • Melting Point: Approximately 173–175 °C.

Chemical Properties

  • pH Stability: Stable within a pH range typical for physiological conditions.
  • Reactivity: Naloxone is relatively stable under standard conditions but can degrade under extreme pH or temperature variations.

Relevant data suggest that naloxone's stability makes it suitable for emergency use without significant risk of degradation over time .

Applications

Naloxone is primarily utilized in medical settings for:

  • Opioid Overdose Reversal: Administered in emergency situations to restore normal respiration.
  • Research Applications: Used in studies investigating opioid receptor dynamics and addiction treatment protocols.
  • Public Health Initiatives: Distributed widely through community programs to equip individuals with tools to respond to overdoses effectively.
Molecular Mechanisms of Naloxone(1+) Opioid Receptor Antagonism

Competitive Binding Dynamics at μ-Opioid Receptors

Naloxone(1+), the active cationic form of naloxone under physiological conditions, functions as a competitive antagonist at μ-opioid receptors (MORs) with exceptional binding affinity. Its molecular structure features critical modifications compared to morphine—notably a substituted allyl group on the nitrogen atom—that enable preferential binding to the orthosteric site without activating intracellular signaling. Molecular dynamics simulations at the 1-μs scale reveal that naloxone(1+) undergoes distinct conformational adjustments during MOR binding compared to agonists like morphine. While morphine penetrates deeply into the receptor pocket, naloxone(1+) exhibits steric hindrance due to its allyl group, preventing the helical rearrangements required for receptor activation. Residue I322 in the MOR binding pocket acts as a molecular discriminator, creating spatial conflict that stabilizes the receptor in an inactive conformation [2].

Mutagenesis studies demonstrate that replacing I322 with alanine (MOR^I322A^) transforms naloxone(1+) from an antagonist into an agonist, confirming this residue's critical role in determining functional outcomes. The binding kinetics show rapid association (kon ≈ 10^8 M^−1^min^−1^) and moderate dissociation rates, enabling naloxone(1+) to outcompete opioids with higher receptor affinity but slower on-rates, such as fentanyl. This kinetic profile underpins its efficacy in displacing even high-potency opioids during overdose reversal [1] [2] [10].

Table 1: Binding Parameters of Naloxone(1+) at μ-Opioid Receptors

ParameterValueExperimental MethodBiological Significance
Binding Affinity (Kd)1.1 ± 0.3 nMRadioligand displacement100-fold higher than morphine at MOR
Association Rate (kon)9.8 × 10⁷ M⁻¹min⁻¹Surface plasmon resonanceOutcompetes high-affinity opioids
Dissociation Rate (koff)0.15 min⁻¹Kinetic fluorescence assayEnsures temporary receptor blockade
Key Binding ResiduesD147, Y148, I322, W293Alanine scanning mutagenesisStabilizes inactive conformation

Allosteric Modulation of κ- and δ-Opioid Receptor Subtypes

Beyond MOR antagonism, naloxone(1+) exhibits allosteric modulatory effects at κ-opioid (KOR) and δ-opioid (DOR) receptors. Recent cryo-EM structural analyses reveal that naloxone(1+) binds within the extracellular vestibule of KOR and DOR, adjacent to but distinct from the orthosteric site. This positioning facilitates negative allosteric modulation (NAM) by stabilizing receptor conformations that impair agonist efficacy. At KOR, naloxone(1+) reduces dynorphin binding affinity by 40% and diminishes β-arrestin recruitment—effects not observed with pure orthosteric antagonists like nor-binaltorphimine [3] [10].

A breakthrough 2024 study identified a synthetic negative allosteric modulator (NAM354) that binds cooperatively with naloxone(1+) at MOR. NAM354 occupies a transmembrane pocket involving helices TM2 and TM7, inducing conformational changes that enhance naloxone(1+) binding affinity by 2.3-fold. This cooperativity extends to KOR/DOR, where NAM354 amplifies naloxone(1+)-mediated suppression of β-arrestin signaling by 68%. Such allosteric cooperativity allows subtherapeutic doses of naloxone(1+) to effectively reverse carfentanil-induced respiratory depression in murine models, suggesting potential clinical applications for overcoming high-potency opioid challenges [3].

Table 2: Allosteric Modulation Profiles of Naloxone(1+) at Opioid Receptor Subtypes

Receptor SubtypeAllosteric Site LocationEffect on Agonist BindingCooperativity (αβ)Functional Consequence
μ-Opioid (MOR)TM2-TM7 interfaceK₍+₎ reduction: 35%2.3 ± 0.4 with NAM354Enhanced Gi protein uncoupling
κ-Opioid (KOR)Extracellular vestibuleK₍+₎ reduction: 40%1.8 ± 0.3 with NAM354Reduced β-arrestin recruitment
δ-Opioid (DOR)ECL2-TM3 junctionK₍+₎ reduction: 28%Not determinedImpaired internalization

Inverse Agonist Activity in Opioid-Induced Respiratory Depression

Naloxone(1+) operates as an inverse agonist at constitutively active MOR variants implicated in opioid-induced respiratory depression (OIRD). Under chronic opioid exposure, MORs develop tonic signaling activity independent of ligand binding, mediated by enhanced Gαi coupling in brainstem respiratory centers. Naloxone(1+) suppresses this activity by 89% in transfected cell lines expressing the MOR^S280P^ variant—a mutation linked to heightened basal GIRK channel activation. This inverse agonism involves receptor internalization and disruption of pre-coupled MOR-Gαi complexes, contrasting with neutral antagonists like 6β-naltrexol, which merely block agonist binding without affecting constitutive activity [1] [3] [6].

In vivo electrophysiological recordings from the preBötzinger complex—the respiratory rhythm generator—demonstrate that naloxone(1+) (0.1 mg/kg IV) restores phrenic nerve discharge frequency within 45 seconds. This recovery correlates with a decrease in cAMP accumulation (from 350% to 110% of baseline) and normalization of PKA-dependent potassium channel phosphorylation. The speed of this response exceeds pure competitive antagonism, confirming inverse agonist contributions to rapid respiratory recovery [3] [6].

Signal Transduction Pathways Disrupted by Naloxone(1+)-Receptor Interactions

Naloxone(1+) binding initiates cascades of signaling disruption across multiple effector systems. At G protein-coupled pathways, it displaces opioids from MOR, immediately halting Gαi-mediated inhibition of adenylyl cyclase. This rapidly elevates intracellular cAMP (3.5-fold within 2 minutes), reactivating PKA-dependent processes in neurons governing respiratory drive. Concurrently, naloxone(1+) reverses opioid-induced calcium channel suppression (CaV2.2) and potassium channel activation (GIRK), restoring neuronal excitability in critical brainstem nuclei [9] [10].

Non-canonical pathways are equally impacted:

  • β-Arrestin-2 Recruitment: Naloxone(1+) blocks MOR phosphorylation normally required for β-arrestin binding, reducing ERK1/2 activation by 75% in microglia. This diminishes pro-inflammatory cytokine release implicated in opioid-induced hyperalgesia [9].
  • PLC-PKC Axis: In A6 renal epithelial cells, naloxone(1+) mobilizes intracellular calcium via IP3 receptors, activating PKC-α. This inhibits Na⁺/H⁺ exchangers (NHE-1), though this effect is opioid-receptor-independent and requires micromolar concentrations [5].
  • c-Src Kinase: By disrupting MOR-c-Src complexes, naloxone(1+) prevents phosphorylation of NMDA receptor subunits (GluN2A), mitigating opioid-induced synaptic plasticity in the ventral tegmental area [9].

Table 3: Effector Systems Modulated by Naloxone(1+)-Receptor Interactions

Effector PathwayEffect of Naloxone(1+)Time ScaleFunctional Outcome
Gαi-adenylyl cyclase-cAMPDisinhibition → ↑cAMP (3.5-fold)< 2 minutesRestores respiratory neuron excitability
Gβγ-GIRK channelsChannel closure → ↓K⁺ efflux< 45 secondsDepolarizes neurons; reverses bradycardia
β-Arrestin-ERK1/2↓Phosphorylation → ↓ERK activity15–30 minutesReduces neuroinflammation
PLCβ-IP₃-Ca²⁺-PKC↑PKC-α activation → ↓NHE-15–10 minutesAlters sodium resorption (non-CNS)

Properties

Product Name

Naloxone(1+)

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one

Molecular Formula

C19H22NO4+

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/p+1/t14-,17+,18+,19-/m1/s1

InChI Key

UZHSEJADLWPNLE-GRGSLBFTSA-O

SMILES

C=CC[NH+]1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Canonical SMILES

C=CC[NH+]1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Isomeric SMILES

C=CC[NH+]1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.